2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 1-position of the pyrazole ring and a thioacetamide group linked to a 4-methylbenzyl moiety. Its molecular formula is C₂₁H₁₉FN₅OS, with a molecular weight of 389.47 g/mol (CAS: 556006-71-4) . The fluorophenyl group enhances hydrophobic interactions with biological targets, while the methylbenzyl substituent balances lipophilicity and solubility. This scaffold is frequently explored in kinase inhibition studies due to its structural resemblance to purine-based ATP competitors .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-14-2-4-15(5-3-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-8-6-16(22)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBEEOFPURCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction. This can be achieved using a Huisgen 1,3-dipolar cycloaddition reaction under ultrasonic-assisted conditions, which has been shown to provide good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its role as an anticancer agent . Research indicates that it acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to reduced cell proliferation in cancerous cells. This mechanism has been documented in various studies, highlighting its potential for treating different types of cancer.
Other Therapeutic Applications
Beyond oncology, there are indications that this compound may have applications in:
- Neurodegenerative Diseases : Some studies suggest that compounds with similar structures can influence neuroprotective pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
- Inflammatory Disorders : The anti-inflammatory properties associated with pyrazolo[3,4-d]pyrimidine derivatives may provide avenues for treating chronic inflammatory diseases.
Case Study 1: Anticancer Screening
A significant study published by Walid Fayad et al. (2019) focused on screening a library of compounds for anticancer properties using multicellular spheroids as a model system. The study identified several promising candidates, including derivatives related to pyrazolo[3,4-d]pyrimidine structures. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis in cancer cells .
Case Study 2: Pharmacokinetics and Safety Profile
Research assessing the pharmacokinetics of similar compounds has shown that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly impact bioavailability and toxicity profiles. For instance, studies have demonstrated that optimizing the substituents on the aromatic rings can enhance solubility and reduce adverse effects while maintaining efficacy against targeted kinases .
Case Study 3: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives revealed that specific substitutions at key positions could optimize their inhibitory activity against CDK2. This research underscores the importance of chemical modifications in developing more effective therapeutics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Research Findings
Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances binding affinity to kinase ATP pockets compared to non-fluorinated analogs (e.g., phenyl-substituted derivatives in ). However, trifluoromethoxy or trifluoromethyl groups (as in ) further increase potency at the expense of aqueous solubility.
Benzyl vs. Arylacetamide Moieties: The 4-methylbenzyl group in the target compound provides a favorable logP (~3.2) for oral bioavailability. In contrast, bulkier substituents like chromenones () or tert-butyl groups () reduce solubility and complicate formulation.
Metabolic Stability : The trifluoromethoxy analog () exhibits a longer hepatic half-life (t₁/₂ = 8.7 h) due to fluorine’s electron-withdrawing effects, which protect against oxidative metabolism. The target compound’s shorter t₁/₂ (4.2 h) suggests faster clearance, necessitating dosage adjustments.
Selectivity: The acetamidophenyl analog () shows superior selectivity (>22:1) for Kinase X over Y, likely due to hydrogen bonding with conserved residues. In contrast, chromenone derivatives () exhibit broad-spectrum activity but lower selectivity.
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as inhibitors of various kinases and receptors involved in cancer progression and other diseases.
Structural Features
This compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The presence of a fluorophenyl group enhances its lipophilicity and potential binding affinity to target proteins. The sulfanyl group may also contribute to the compound's reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as:
- Epidermal Growth Factor Receptor (EGFR) : Several studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can act as EGFR inhibitors. For instance, compounds similar to the one have demonstrated potent anti-proliferative effects against cancer cell lines by inhibiting EGFR activity, leading to reduced cell growth and increased apoptosis .
- Kinase Inhibition : The compound may inhibit serine-threonine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to significant therapeutic effects in various cancers .
In Vitro Studies
Recent research has highlighted the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For example:
- A549 (Lung Cancer) and HCT-116 (Colon Cancer) : Compounds similar to the target compound were tested for their cytotoxicity using MTT assays. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR, showcasing its potential as an effective anticancer agent .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and activating caspases involved in the apoptotic pathway. For instance, one study reported a 7.32-fold increase in caspase-3 levels in treated MDA-MB-468 cells compared to controls .
Case Studies
- EGFR Inhibition : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant inhibition of EGFR activity. The most potent compound led to cell cycle arrest at the S phase and G2/M phase, indicating its potential for further development as an anticancer therapeutic .
- Kinase Modulation : Another research effort focused on the modulation of p70S6K and Akt pathways using similar pyrazolo derivatives. The findings suggested that these compounds could effectively target proliferative pathways critical in cancer biology .
Comparative Analysis
The following table summarizes key findings related to the biological activity of compounds within the same class:
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12b | EGFR | 0.016 | Kinase inhibition leading to apoptosis |
| Compound A | p70S6K | 0.030 | Modulation of growth signaling pathways |
| Compound B | Akt | 0.045 | Induction of cell cycle arrest |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves condensation reactions between pyrazolo[3,4-d]pyrimidinone derivatives and substituted acetamides. A critical step is the reaction of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide intermediates (e.g., 2-chloro-N-(4-methylbenzyl)acetamide) under reflux conditions in polar aprotic solvents like DMF or DMSO. The reaction typically employs bases such as K₂CO₃ to facilitate nucleophilic substitution at the sulfur atom . For structurally analogous compounds, sodium azide has been used to form triazole linkages .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions, particularly the fluorophenyl and methylbenzyl groups.
- X-ray Diffraction (XRD): Crystallographic studies of related acetamide derivatives reveal monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonding networks stabilizing the sulfanyl-acetamide moiety .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially for detecting halogen (F) and sulfur atoms .
Q. What preliminary biological targets or assays are suggested for this compound?
Based on structural analogs (e.g., pyrazolo-pyrimidine derivatives), initial screening should focus on kinase inhibition (e.g., JAK2, EGFR) or antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa). Use ATP-competitive binding assays and IC₅₀ determinations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ Design of Experiments (DoE) methodologies to evaluate factors like temperature, solvent polarity, and base concentration. For example:
Q. What computational strategies can predict binding affinity and selectivity?
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. For example, the fluorophenyl group may occupy hydrophobic pockets, while the sulfanyl-acetamide moiety forms hydrogen bonds with catalytic lysine residues .
- Molecular Dynamics (MD): Simulate stability of ligand-protein complexes over 100 ns to assess conformational flexibility .
Q. How should contradictory data between experimental and computational results be resolved?
- Crystallographic Validation: If computational models suggest a binding pose inconsistent with activity data, resolve the structure via XRD to confirm the bioactive conformation .
- Free Energy Perturbation (FEP): Quantify energy differences between predicted and observed binding modes to refine force field parameters .
Q. What strategies address solubility challenges in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
